Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18706139
InChI: InChI=1S/C6H11NO.C2HF3O2/c8-5-6-1-3-7-4-2-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7)
SMILES:
Molecular Formula: C8H12F3NO3
Molecular Weight: 227.18 g/mol

Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC18706139

Molecular Formula: C8H12F3NO3

Molecular Weight: 227.18 g/mol

* For research use only. Not for human or veterinary use.

Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate -

Specification

Molecular Formula C8H12F3NO3
Molecular Weight 227.18 g/mol
IUPAC Name piperidine-4-carbaldehyde;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H11NO.C2HF3O2/c8-5-6-1-3-7-4-2-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7)
Standard InChI Key RVPROOVRUWCOQE-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C=O.C(=O)(C(F)(F)F)O

Introduction

Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is a heterocyclic compound belonging to the piperidine class, characterized by a six-membered saturated ring with a carbonyl group (aldehyde) at the 4-position and a trifluoroacetate group attached to the nitrogen atom. Its molecular formula is C₈H₁₂F₃NO₃, and it has a molecular weight of 227.18 g/mol . This compound is significant in organic synthesis and medicinal chemistry due to its potential applications in drug development and as an intermediate in various chemical reactions.

Synthesis Methods

The synthesis of Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate typically involves several steps, starting from readily available piperidine derivatives. Common methods require careful control of reaction conditions, such as temperature and solvent choice, to optimize yields and minimize side reactions. Inert atmospheres, like nitrogen, are often used during sensitive steps to prevent oxidation or hydrolysis.

Applications in Organic Synthesis and Medicinal Chemistry

Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is valuable in organic synthesis due to its ability to form stable adducts with nucleophiles, making it suitable for synthesizing more complex molecules. In medicinal chemistry, it has been investigated for its potential as an enzyme inhibitor and receptor modulator. Preliminary studies suggest that it may affect pathways such as the mitogen-activated protein kinase (MAPK) pathway, impacting cell proliferation and apoptosis.

Biological Activity and Potential Therapeutic Applications

Research on Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate indicates potential biological activity, with preliminary studies suggesting effects on cell proliferation and apoptosis pathways. While specific therapeutic applications are still under investigation, its unique reactivity profile makes it an interesting candidate for further research in drug development.

Similar Compounds Table

Compound NameStructure FeaturesUnique Aspects
1-Boc-piperidine-4-carboxaldehydePiperidine ring with a carboxaldehyde groupUsed as a reactant in various synthetic pathways
6-Bromospiro[benzo[e]oxazine-2,4'-piperidin]-4(3H)-oneSpiro structure connecting benzo and piperidine ringsExhibits unique spirocyclic properties
4-(trifluoromethyl)piperidinyl derivativesPiperidine ring with trifluoromethyl substitutionEnhanced lipophilicity affecting biological activity

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